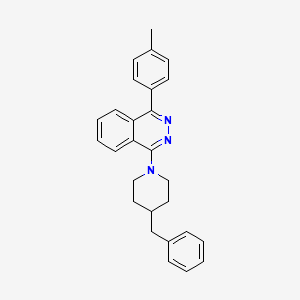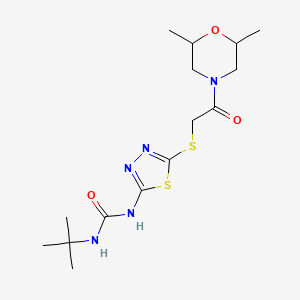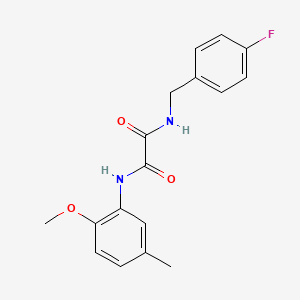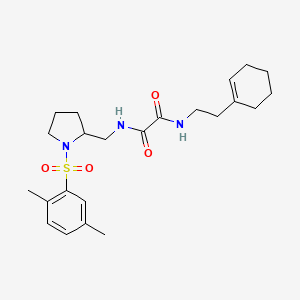
3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)-2-pyridinamine (3C-NME-5TFP) is an organic compound that has been studied for its potential applications in pharmaceuticals, as well as its biochemical and physiological effects on the body. It is a derivative of a pyridine ring, which is a six-membered aromatic ring composed of five carbon atoms and one nitrogen atom. 3C-NME-5TFP has been used in various scientific research applications, such as drug development, drug delivery, and enzyme inhibition.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Agrochemicals and Medicinal Compounds : A study describes the reaction of N-substituted pyrrolidinones, carrying chlorine atoms, with alkaline methoxide in methanol, leading to the formation of 5-methoxylated pyrrolin-2-ones. These compounds are useful intermediates for the preparation of agrochemicals or medicinal compounds, highlighting the role of chloro- and methoxy-substituted pyridinamines in complex organic synthesis (Ghelfi et al., 2003).
Transition Metal Complexes : Research on square-planar, terdentate, aryl-substituted pyridine−diimine complexes of Rhodium(I) and Iridium(I) demonstrates the utility of chloro- and methoxy-substituted pyridines in the development of novel metal complexes. These complexes have potential applications in catalysis and materials science (Stefan Nückel and P. Burger, 2001).
Organic Synthesis Methodologies : The creation of 2,3-pyridyne intermediates from compounds like 2-chloro-4-methoxypyridine illustrates the importance of chloro- and methoxy-substituted pyridines in the synthesis of reactive intermediates for organic chemistry. These intermediates play a crucial role in the construction of complex molecular structures (M. Walters & J. J. Shay, 1995).
Material Science and Complex Molecule Synthesis
Fluorinated Compound Synthesis : The synthesis and analysis of various fluorinated pyridine derivatives, including those with chloro and methoxy groups, have significant implications for the development of novel materials and chemicals with unique properties, such as increased stability and reactivity. These compounds find applications in the synthesis of pesticides and other chemicals (Lu Xin-xin, 2006).
Herbicidal Activity : Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which can be synthesized from chloro- and methoxy-substituted pyridine compounds, demonstrates their potential as herbicides. These compounds show excellent herbicidal activity at low application rates, offering insights into the development of new agrochemicals (M. Moran, 2003).
properties
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O/c1-16-3-2-14-8-7(10)4-6(5-15-8)9(11,12)13/h4-5H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOLLZKOJODAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2706439.png)
![3-((2-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2706440.png)


![1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2706443.png)

![(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2706446.png)

![5-chloro-N-[[2-(difluoromethoxy)phenyl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2706451.png)
![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2706455.png)



![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2706462.png)